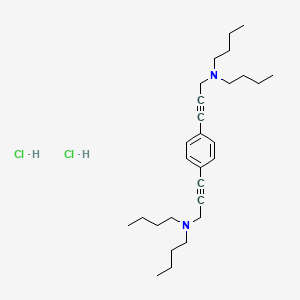
2-hydroxy-6-(4-propylphenyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-6-(4-propylphenyl)nicotinonitrile, also known as PPY-3-36, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPY-3-36 is a nicotinic acetylcholine receptor (nAChR) agonist that has been shown to modulate the activity of these receptors in the brain.
作用机制
2-hydroxy-6-(4-propylphenyl)nicotinonitrile acts as an agonist at the nAChR, which are ion channels that are activated by the neurotransmitter acetylcholine. The activation of these receptors by 2-hydroxy-6-(4-propylphenyl)nicotinonitrile leads to an increase in the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This increase in neurotransmitter release is thought to be responsible for the cognitive-enhancing effects of 2-hydroxy-6-(4-propylphenyl)nicotinonitrile.
Biochemical and Physiological Effects:
2-hydroxy-6-(4-propylphenyl)nicotinonitrile has been shown to have several biochemical and physiological effects in animal models. The compound has been demonstrated to enhance learning and memory, increase attention span, and improve cognitive function. 2-hydroxy-6-(4-propylphenyl)nicotinonitrile has also been shown to increase the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
实验室实验的优点和局限性
One of the advantages of using 2-hydroxy-6-(4-propylphenyl)nicotinonitrile in laboratory experiments is its ability to enhance cognitive function and improve memory in animal models. This makes it a useful tool for investigating the neural mechanisms underlying learning and memory processes. However, one of the limitations of using 2-hydroxy-6-(4-propylphenyl)nicotinonitrile is its potential toxicity. The compound has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses.
未来方向
There are several future directions for research on 2-hydroxy-6-(4-propylphenyl)nicotinonitrile. One area of interest is the potential use of the compound as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. Another area of research is the development of new synthetic methods for producing 2-hydroxy-6-(4-propylphenyl)nicotinonitrile that are more efficient and cost-effective. Additionally, further investigation is needed to determine the long-term effects of 2-hydroxy-6-(4-propylphenyl)nicotinonitrile on cognitive function and overall health.
合成方法
The synthesis of 2-hydroxy-6-(4-propylphenyl)nicotinonitrile involves a multi-step process that begins with the reaction of 4-propylbenzaldehyde with malononitrile, followed by the addition of a Grignard reagent to form the intermediate. The intermediate is then reacted with 2-hydroxy-6-bromo-nicotinic acid to yield the final product, 2-hydroxy-6-(4-propylphenyl)nicotinonitrile. The synthesis of 2-hydroxy-6-(4-propylphenyl)nicotinonitrile is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学研究应用
2-hydroxy-6-(4-propylphenyl)nicotinonitrile has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to enhance cognitive function, improve memory, and increase attention span in animal models. 2-hydroxy-6-(4-propylphenyl)nicotinonitrile has also been investigated as a potential treatment for nicotine addiction and neurological disorders such as Alzheimer's disease and schizophrenia.
属性
IUPAC Name |
2-oxo-6-(4-propylphenyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-3-11-4-6-12(7-5-11)14-9-8-13(10-16)15(18)17-14/h4-9H,2-3H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSDQWBROXINKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-(4-propyl-phenyl)-nicotinonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5205798.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)


![3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)
![3-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5205842.png)
![methyl 2-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5205855.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5205869.png)
![4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]](/img/structure/B5205873.png)


![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5205892.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205896.png)
![6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5205897.png)